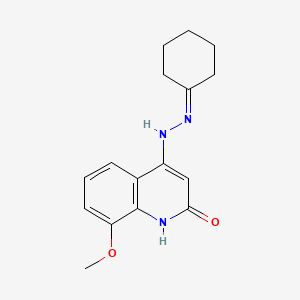
4-(2-Cyclohexylidenehydrazinyl)-8-methoxyquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Cyclohexylidenehydrazinyl)-8-methoxyquinolin-2(1H)-one is a complex organic compound with a unique structure that combines a quinoline core with a cyclohexylidenehydrazinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclohexylidenehydrazinyl)-8-methoxyquinolin-2(1H)-one typically involves the reaction of 2-cyclohexylidene acetaldehydes with benzoquinones in the presence of a diarylprolinol-silyl ether catalyst . This reaction forms tricyclic products with good to high yield and excellent enantioselectivity . The diastereoselectivity of the reaction depends on the substituent in the 2-cyclohexylidene acetaldehydes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
4-(2-Cyclohexylidenehydrazinyl)-8-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group.
Substitution: Substitution reactions can occur at the quinoline core or the cyclohexylidenehydrazinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
4-(2-Cyclohexylidenehydrazinyl)-8-methoxyquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism by which 4-(2-Cyclohexylidenehydrazinyl)-8-methoxyquinolin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-(2-Cyclohexylidenehydrazinyl)benzoic acid
- 2-(2-Cycloalkylidenehydrazinyl)-6-chloro-N’-cyclo-alkylidenepyridine-4-carbohydrazide
- 2-(2-(1-(4-Substituted phenyl)ethylidene)hydrazinyl)-6-chloro-N’- (1-(4-substituted phenyl)ethylidene)pyridine-4-carbohydrazide
Uniqueness
4-(2-Cyclohexylidenehydrazinyl)-8-methoxyquinolin-2(1H)-one stands out due to its combination of a quinoline core with a cyclohexylidenehydrazinyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
649748-94-7 |
|---|---|
分子式 |
C16H19N3O2 |
分子量 |
285.34 g/mol |
IUPAC名 |
4-(2-cyclohexylidenehydrazinyl)-8-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C16H19N3O2/c1-21-14-9-5-8-12-13(10-15(20)17-16(12)14)19-18-11-6-3-2-4-7-11/h5,8-10H,2-4,6-7H2,1H3,(H2,17,19,20) |
InChIキー |
UJZQCYKKSWNBGB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1NC(=O)C=C2NN=C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


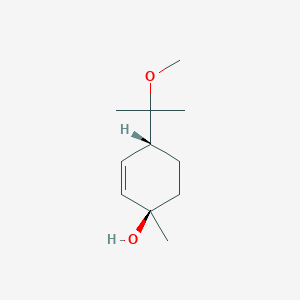
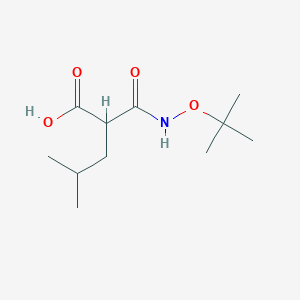
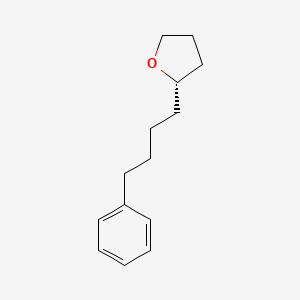
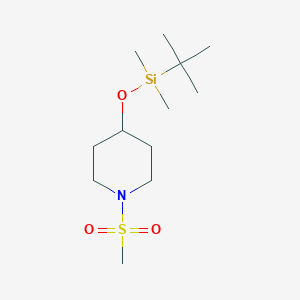
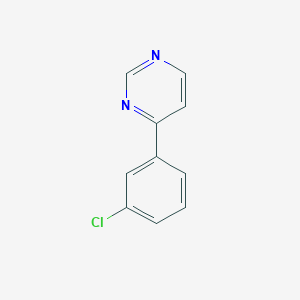
![3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B15168018.png)
![Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate](/img/structure/B15168026.png)
![{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene](/img/structure/B15168050.png)
![Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]-](/img/structure/B15168051.png)
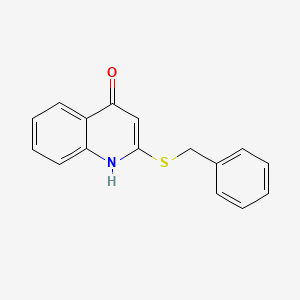
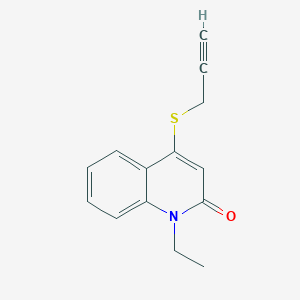
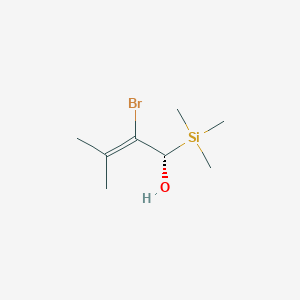
![Benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester](/img/structure/B15168069.png)

